molecular formula C17H24ClNO3S B12680553 Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 2-ethylbutyl ester CAS No. 135813-31-9

Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 2-ethylbutyl ester

Cat. No.: B12680553
CAS No.: 135813-31-9
M. Wt: 357.9 g/mol
InChI Key: FAHCRRIWXZSQEG-UHFFFAOYSA-N
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Description

Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 2-ethylbutyl ester is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 2-ethylbutyl ester involves multiple steps, starting from the basic benzoic acid structure. The introduction of the 2-chloro group, the 5-(((1-methylethoxy)thioxomethyl)amino) group, and the 2-ethylbutyl ester group requires specific reagents and conditions. Typically, chlorination reactions, esterification processes, and thioxomethylation reactions are involved. Each step requires precise control of temperature, pH, and reaction time to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions would be essential to maximize yield and minimize by-products. Quality control measures, such as chromatography and spectroscopy, would be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 2-ethylbutyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The chlorine atom and other functional groups can be substituted with other atoms or groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and pH being critical factors.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 2-ethylbutyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 2-ethylbutyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid derivatives: Compounds with similar structures but different functional groups.

    Chlorinated benzoic acids: Compounds with chlorine atoms in different positions on the benzoic acid ring.

    Thioxomethylated compounds: Compounds with thioxomethyl groups attached to different core structures.

Uniqueness

What sets Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 2-ethylbutyl ester apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

135813-31-9

Molecular Formula

C17H24ClNO3S

Molecular Weight

357.9 g/mol

IUPAC Name

2-ethylbutyl 2-chloro-5-(propan-2-yloxycarbothioylamino)benzoate

InChI

InChI=1S/C17H24ClNO3S/c1-5-12(6-2)10-21-16(20)14-9-13(7-8-15(14)18)19-17(23)22-11(3)4/h7-9,11-12H,5-6,10H2,1-4H3,(H,19,23)

InChI Key

FAHCRRIWXZSQEG-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)COC(=O)C1=C(C=CC(=C1)NC(=S)OC(C)C)Cl

Origin of Product

United States

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